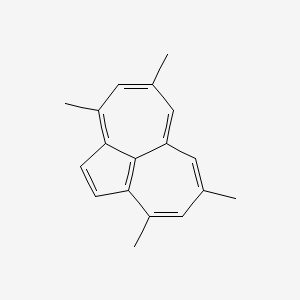
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- is a polycyclic aromatic hydrocarbon with the molecular formula C18H18 This compound is characterized by its unique structure, which includes a fused ring system with four methyl groups attached at positions 3, 5, 8, and 10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- typically involves a one-pot synthesis method. This process includes the use of specific reagents and catalysts to facilitate the formation of the desired polycyclic structure . The reaction conditions often involve controlled temperatures and the use of solvents to ensure the proper formation of the compound.
Industrial Production Methods
While detailed industrial production methods for Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electronic properties of the compound and the presence of the methyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve halogens or other electrophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or alkanes.
Scientific Research Applications
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- has several applications in scientific research:
Biology: Research into its potential biological activities and interactions with biomolecules is ongoing.
Medicine: Its unique structure makes it a candidate for drug development and the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- involves its interaction with molecular targets through its electronic properties. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments. The pathways involved include the perturbation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which affect its reactivity and stability .
Comparison with Similar Compounds
Cyclopenta(ef)heptalene, 3,5,8,10-tetramethyl- can be compared with other polycyclic aromatic hydrocarbons such as:
Azaphenalenes: Known for their inverted singlet-triplet gaps and potential as molecular emitters.
Non-alternant hydrocarbons: These compounds exhibit unique electronic properties due to their non-alternant structures.
Properties
CAS No. |
17597-70-5 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
5,7,11,13-tetramethyltricyclo[7.4.1.04,14]tetradeca-1(14),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C18H18/c1-11-7-13(3)16-5-6-17-14(4)8-12(2)10-15(9-11)18(16)17/h5-10H,1-4H3 |
InChI Key |
AINPHPVLIAVCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC3=C2C(=C1)C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















